CCG-100602

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CCG-100602 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

CCG-100602 ejerce sus efectos inhibiendo específicamente las vías de señalización del factor de transcripción relacionado con la miocardina A y el factor de respuesta del suero. Bloquea la localización nuclear del factor de transcripción relacionado con la miocardina A, inhibiendo así el factor de transcripción fibrogénico factor de respuesta del suero . Esta inhibición conduce a una reducción en la expresión de genes asociados con la fibrosis y otros procesos patológicos .

Análisis Bioquímico

Biochemical Properties

CCG-100602 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Rho/MKL1/SRF pathway, where it inhibits the interaction between serum response factor (SRF) and myocardin-related transcription factor (MRTF). This inhibition leads to a reduction in the transcription of genes involved in fibrosis and vascular stiffness. This compound has shown efficacy in reducing the stiffening of vascular smooth muscle cells (VSMCs) derived from spontaneously hypertensive rats by inhibiting the SRF/myocardin interaction .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it reduces stiffness by inhibiting the SRF/myocardin interaction. This compound also impacts cell signaling pathways, particularly the Rho/MKL1/SRF pathway, leading to decreased transcription of fibrogenic genes. Additionally, this compound has been shown to have less cytotoxicity compared to its analog CCG-1423, making it a safer option for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the interaction between SRF and myocardin, this compound effectively reduces the transcription of genes involved in fibrosis and vascular stiffness. This inhibition is achieved through the compound’s ability to block the nuclear localization of MRTF-A, thereby preventing its interaction with SRF. The reduced potency of this compound compared to CCG-1423 is compensated by its significantly lower cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 7.5 mg/kg/day administered via subcutaneous osmotic pumps for two weeks effectively reduced aortic wall stiffness. Higher dosages may lead to toxic or adverse effects, although this compound has shown significantly less cytotoxicity compared to CCG-1423. The threshold effects and potential toxicities at higher doses need to be carefully evaluated in future studies .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound’s ability to inhibit the nuclear localization of MRTF-A suggests that it may be directed to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also influence its subcellular localization, affecting its overall efficacy in inhibiting fibrosis and vascular stiffness .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CCG-100602 implica varios pasos:

Formación del Anillo Piperidina: El anillo piperidina se forma a través de una serie de reacciones que involucran alcohol bencílico, acetilacetonato de hierro (III) y carbonato de sodio en heptano bajo condiciones de reflujo.

Introducción de los Grupos Trifluorometilo: Los grupos trifluorometilo se introducen utilizando N-hidroxiftalimida, azodicarboxilato de dimetilo y trifenilfosfina en tetrahidrofurano a temperatura ambiente.

Acoplamiento con 4-cloroanilina: El intermedio se acopla luego con 4-cloroanilina en diclorometano a 0 °C.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están bien documentados en el dominio público. El proceso de síntesis descrito anteriormente se puede escalar para la producción industrial con modificaciones apropiadas para garantizar la eficiencia y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

CCG-100602 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos trifluorometilo y clorofenilo .

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos Similares

CCG-1423: Un análogo de CCG-100602 con similar eficacia pero mayor citotoxicidad.

CCG-203971: Otro análogo con actividades biológicas similares pero diferentes propiedades estereoisoméricas.

Unicidad

This compound es único debido a su mejor selectividad, potencia y menor citotoxicidad en comparación con su compuesto precursor CCG-1423 . También tiene un mecanismo de acción distinto, que se dirige específicamente a las vías de señalización del factor de transcripción relacionado con la miocardina A y el factor de respuesta del suero .

Propiedades

IUPAC Name |

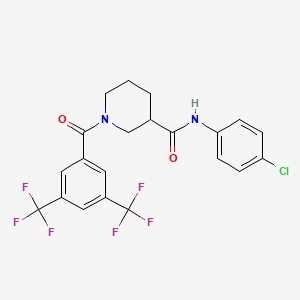

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFMZWVKQBAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of CCG-100602?

A1: this compound acts as an inhibitor of the myocardin-related transcription factor A (MRTF-A) / serum response factor (SRF) pathway. [, , , , ] This pathway plays a crucial role in regulating gene expression related to various cellular processes, including cell migration, fibrosis, and differentiation.

Q2: How does this compound affect the MRTF-A/SRF pathway?

A2: Although the precise mechanism is not fully elucidated, this compound is believed to block the nuclear translocation of MRTF-A, preventing its interaction with SRF and subsequent activation of target gene transcription. This inhibitory effect on MRTF-A nuclear accumulation was observed in human pterygium fibroblasts treated with TGF-β1. []

Q3: What are the potential therapeutic applications of this compound based on its mechanism of action?

A3: Given its ability to inhibit the MRTF-A/SRF pathway, this compound has been investigated for its potential in treating conditions associated with excessive or dysregulated fibrotic activity, such as intestinal fibrosis [] and pterygium. [] Additionally, research suggests potential applications in modulating stem cell differentiation, particularly in balancing adipogenesis and osteogenesis in human adipose stem cells. []

Q4: Are there any known structural analogs of CCG-1423 and how do their activities compare?

A4: this compound and CCG-203971 are structural analogs of CCG-1423, sharing similar biological activities and targeting the MRTF-A/SRF pathway. [, ] These compounds were studied alongside CCG-1423 for their antifibrotic effects. [] Interestingly, unlike CCG-1423, the stereochemistry of this compound and CCG-203971 did not significantly influence their biological activities. []

Q5: Has this compound shown efficacy in any in vitro models of disease?

A5: Yes, this compound effectively repressed both matrix-stiffness and transforming growth factor beta (TGF-β)-mediated fibrogenesis in human colonic myofibroblasts. [] It also demonstrated inhibitory effects on α-smooth muscle actin and type I collagen expression in fibroblast-like synoviocytes, suggesting potential in addressing temporomandibular joint osteoarthritis. []

Q6: What are the limitations of using CCG-1423, the first-generation inhibitor, compared to this compound?

A6: While CCG-1423 showed promising antifibrotic activity, it also exhibited unacceptable cytotoxicity. [] this compound, considered a second-generation inhibitor, emerged as a potential alternative with improved safety profiles while maintaining efficacy in preclinical models. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.